molecular formula C9H13BrN2S B3055164 [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide CAS No. 6326-49-4

[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide

Cat. No.: B3055164
CAS No.: 6326-49-4
M. Wt: 261.18 g/mol
InChI Key: MZOXOSCWJWKPGQ-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide is a chemical compound with the molecular formula C9H13BrN2S and a molecular weight of 261.18 g/mol . This compound is known for its unique structure, which includes a phenylethyl group attached to a sulfanyl methanimidamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 2-phenylethylamine with carbon disulfide and subsequent treatment with hydrobromic acid. The reaction conditions often include:

Chemical Reactions Analysis

[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide can be compared with other similar compounds, such as:

    [(diphenylmethyl)sulfanyl]methanimidamide hydrobromide: This compound has a similar structure but with a diphenylmethyl group instead of a phenylethyl group.

Properties

IUPAC Name

2-phenylethyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.BrH/c10-9(11)12-7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOXOSCWJWKPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647693
Record name 2-Phenylethyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-49-4
Record name NSC30645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylethyl carbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide
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[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide
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[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide
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[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide
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[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide
Reactant of Route 6
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[(2-Phenylethyl)sulfanyl]methanimidamide hydrobromide

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